molecular formula C9H9FO2 B1349752 2-(4-Fluorophenyl)propanoic acid CAS No. 75908-73-5

2-(4-Fluorophenyl)propanoic acid

Cat. No. B1349752
CAS RN: 75908-73-5
M. Wt: 168.16 g/mol
InChI Key: IXSCGBODJGIJNN-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9FO21. It has an average mass of 168.165 Da and a monoisotopic mass of 168.058655 Da1. This compound is also known by other names such as “4-FLUORO-α-METHYLPHENYLACETIC ACID” and "2-(4-Fluorophenyl)propionic acid"1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “2-(4-Fluorophenyl)propanoic acid”. However, it’s worth noting that various methods for synthesizing similar compounds have been reported in the literature23.



Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)propanoic acid” consists of a propanoic acid group attached to a 4-fluorophenyl group1. The compound has two hydrogen bond acceptors and one hydrogen bond donor1.



Chemical Reactions Analysis

Specific chemical reactions involving “2-(4-Fluorophenyl)propanoic acid” are not readily available. However, similar compounds have been used in various chemical reactions, such as the design and synthesis of triple-acting PPARα, -γ, and -δ agonist2.



Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)propanoic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 258.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C1. It also has a flash point of 110.3±20.4 °C1.


Scientific Research Applications

Fluorescent Amino Acid Synthesis

  • A genetically encoded fluorescent amino acid was synthesized using 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid. This is an environmentally sensitive fluorophore used for studying protein structure and interactions both in vitro and in vivo (Summerer et al., 2006).

Green Synthesis and Anti-Oxidant Potential

  • N′-Benzylidene-2-(2-fluorobiphenyl)propanehydrazides were synthesized from 2-(2-fluorobiphenyl-4-yl)propanoic acid, demonstrating significant anti-oxidant potential for pharmaceutical applications (Zaheer et al., 2015).

Vibrational Spectra and Density Functional Theory Study

  • 2-(4-Fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid was studied using density functional theory, providing insights into its structural and vibrational properties (Song et al., 2007).

Photolysis in Aqueous Systems

  • The photodegradation of cyhalofop-butyl and its primary metabolite, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid, was studied, revealing insights into environmental degradation processes (Pinna & Pusino, 2011).

Enzymatic Resolution of Racemic Acids

  • High enantioselective resolution of racemic 2-(2-fluoro-4-biphenyl)propanoic acid was achieved using an enzyme membrane reactor, highlighting a method for producing enantiomerically pure pharmaceuticals (Ceynowa & Rauchfleisz, 2003).

Synthesis and Biological Activity of GPR40 Agonists

  • G protein-coupled receptor 40 agonists were synthesized using benzyloxyphenylpropanoic acid derivatives, providing a potential new drug target for type 2 diabetes treatment (Sasaki et al., 2011).

Synthesis of Organotin(IV) Derivatives

  • Organotin derivatives of 2-(2-fluoro-4-biphenyl)propanoic acid were synthesized, exploring their structural and biological properties, including antitumor and anticancer activities (Mahmood et al., 2003).

Anti-Inflammatory Activities of Phenolic Compounds

  • New phenolic compounds, including 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, were isolated from Eucommia ulmoides Oliv. leaves. These compounds showed inhibitory effects on inflammation in cell models, enriching the understanding of natural anti-inflammatory agents (Ren et al., 2021).

Synthesis of Genotoxic Impurity in Escitalopram Oxalate

  • The synthesis of a genotoxic impurity, 5-cyano-2-((4-fluorophenyl) (hydroxy) benzyl 4-methyl benzene sulfonate, was achieved and quantified in Escitalopram Oxalate, highlighting advanced analytical methodologies for pharmaceutical safety (Katta et al., 2017).

Synthesis of (R)- and (S)-Enantiomers of 2-Amino-3,3-Bis(4-Fluorophenyl)propanoic Acids

  • The synthesis of (R)- and (S)-enantiomers of 2-amino-3,3-bis(4-fluorophenyl)propanoic acids was conducted, evaluating their inhibitory activity on dipeptidyl peptidase IV, crucial for type-2 diabetes treatment (Deng et al., 2008).

Enantioseparation of 2-(Substituted Phenyl)propanoic Acids

  • High-speed countercurrent chromatography was employed for the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, providing insights into the effects of substituents on enantiorecognition (Tong et al., 2016).

Brain Tumor Imaging with Positron Emission Tomography

  • The synthesis and evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid provided promising properties for brain tumor imaging, representing a new class of radiolabeled amino acids (McConathy et al., 2010).

Safety And Hazards

The safety data sheet for “2-(4-Fluorophenyl)propanoic acid” indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation5.


Future Directions

While specific future directions for “2-(4-Fluorophenyl)propanoic acid” are not available, similar compounds have been the subject of ongoing research in various fields, including medicinal chemistry2.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCGBODJGIJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997285
Record name 2-(4-Fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)propanoic acid

CAS RN

75908-73-5
Record name 4-Fluoro-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75908-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)propanoic acid
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Record name 2-(4-fluorophenyl)propionic acid
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Synthesis routes and methods I

Procedure details

(33 mg) and HATU (76 mg) were dissolved in DMF (1.3 mL). DIPEA (87 μL, 0.315 mmol) was added and the mixture was stirred for 1 min before the addition of propyl [(7R)-7-(methylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate (50 mg) in 1 mL DMF. The reaction mixture was stirred for 2 h. The solvent was removed under vacuum and the residue was purified on silica gel (ethyl acetate/hexanes). The resulting diastereoisomers were separated on a Chiralpak AD column (20% iPrOH/Hexanes, 0.25% HCOOH). The propyl esters were hydrolysed to their corresponding acids using a procedure analogous to the one described in Step 2. MS (+ESI) m/z: 409.
Name
Quantity
76 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
87 μL
Type
reactant
Reaction Step Two
Name
propyl [(7R)-7-(methylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl (4-fluorophenyl)acetate (0.5 g) was dissolved in DMF (81 mL). The mixture was cooled in an ice bath and NaH (131 mg, 60% w/w in mineral oil) was added. The mixture was stirred for 1 h at RT and again cooled in an ice bath before the addition of MeI (633 mg). The mixture was warmed to RT and, the reaction was quenched with ½ (sat.) aqueous ammonium chloride. Work up consisted of extraction of the aqueous layer with ether (2×). The combined organic fractions were washed with water and brine, then dried (MgSO4). The solvent was evaporated under reduced pressure and methyl 2-(4-fluorophenyl)propanoate was purified on silica gel (ethyl acetate/hexanes). Methyl 2-(4-fluorophenyl)propanoate (420 mg) was dissolved in 12 mL THF and 6 mL MeOH. 6 mL of KOH (2M) was added and the mixture was stirred for 2 h at RT. Water was added and the organic solvents were removed. The base was quenched with icy hydrochloric acid (1N), DCM was added and the phases separated with a phase separator. The solvent was removed under reduced pressure to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Name
Quantity
131 mg
Type
reactant
Reaction Step Two
Name
Quantity
633 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Jiang, CA Chen, K Lu, I Daniewska… - Journal of medicinal …, 2007 - ACS Publications
Melanin-concentrating hormone (MCH) is involved in the regulation of feeding, water balance, energy metabolism, general arousal and attention state, memory, cognitive functions, and …
Number of citations: 20 pubs.acs.org
L Dickson, M Teall, E Chevalier, T Cheung… - ACS Medicinal …, 2023 - ACS Publications
The low affinity metabotropic glutamate receptor mGluR 7 has been implicated in numerous CNS disorders; however, a paucity of potent and selective activators has hampered full …
Number of citations: 2 pubs.acs.org
VK Schulze, U Klar, D Kosemund, AM Wengner… - reninsignaling.com
Inhibition of monopolar spindle 1 (MPS1) kinase represents a novel approach to cancer treatment: instead of arrest-ing the cell cycle in tumor cells, cells are driven into mitosis irre-…
Number of citations: 0 reninsignaling.com
A Berkessel, I Jurkiewicz, R Mohan - ChemCatChem, 2011 - Wiley Online Library
In the presence of Candida antarctica lipase B, the alcoholytic ring opening of 5‐substituted oxazinones proceeds as kinetic resolution (KR) and affords N‐acyl β 2 ‐amino acid esters in …
VK Schulze, U Klar, D Kosemund… - Journal of Medicinal …, 2020 - ACS Publications
Inhibition of monopolar spindle 1 (MPS1) kinase represents a novel approach to cancer treatment: instead of arresting the cell cycle in tumor cells, cells are driven into mitosis …
Number of citations: 27 pubs.acs.org
ZL Wu, ZY Li - Tetrahedron: Asymmetry, 2001 - Elsevier
The enantioselective hydrolysis of 17 racemic α-substituted arylacetonitriles by Rhodococcus sp. CGMCC 0497 is described. The corresponding (R)-amides and (S)-acids were …
Number of citations: 42 www.sciencedirect.com
M Bertolotti, E Brenna, M Crotti, FG Gatti… - …, 2016 - Wiley Online Library
The substrate scope of the old yellow enzyme catalyzed reduction of β‐alkyl‐β‐arylnitroalkenes is investigated. Compounds bearing either alkyl chains of increasing length at the …
S Rajput, CR Gardner, TW Failes, GM Arndt… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 3-aryl-5,7-dimethoxyquinolin-4-ones 8 and 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones 13 were synthesized in good yields. Demethylation under a range of conditions …
Number of citations: 18 www.sciencedirect.com
N Corbin, DT Yang, N Lazouski, K Steinberg… - authors.library.caltech.edu
Tetra-n-butylammonium salts were dried in a vacuum oven at 60–80 C overnight (12+ hr) and stored in an argon-filled glovebox (Vacuum Atmospheres Genesis) with H2O levels at or …
Number of citations: 0 authors.library.caltech.edu
D Kato, S Mitsuda, H Ohta - Organic Letters, 2002 - ACS Publications
An enzyme system of Nocardia diaphanozonaria JCM 3208 catalyzes the inversion of the chirality of various α-substituted carboxylic acids, such as 2-phenylpropanoic acid and 2-…
Number of citations: 41 pubs.acs.org

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